Fluticasone furoate

Catalog No.
S528222
CAS No.
397864-44-7
M.F
C27H29F3O6S
M. Wt
538.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluticasone furoate

CAS Number

397864-44-7

Product Name

Fluticasone furoate

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

Molecular Formula

C27H29F3O6S

Molecular Weight

538.6 g/mol

InChI

InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1

InChI Key

XTULMSXFIHGYFS-VLSRWLAYSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F

Solubility

Insoluble

Synonyms

Fluticasone furoate, Avamys, Veramyst, Allermist

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F

Description

The exact mass of the compound Fluticasone furoate is 538.1637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstadienes - Supplementary Records. It belongs to the ontological category of 11beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Chronic Obstructive Pulmonary Disease (COPD)

While not a first-line treatment, fluticasone furoate, often combined with long-acting bronchodilators, is being studied for its potential role in managing COPD. Research suggests it may improve lung function and reduce exacerbations in some patients PubMed Central: .

Fluticasone furoate is a synthetic trifluorinated corticosteroid, primarily utilized for its anti-inflammatory properties. It is characterized by a molecular formula of C27H29F3O6SC_{27}H_{29}F_{3}O_{6}S and a molecular weight of approximately 538.6 g/mol. The compound features a steroid backbone with fluorinated substituents that enhance its potency and duration of action. The furoate ester group at position 17 contributes to its lipophilicity, influencing absorption and distribution within the body .

  • Ester Hydrolysis: The furoate ester group can hydrolyze in aqueous environments, potentially altering pharmacokinetics and bioavailability.
  • Oxidation: Various functional groups within the molecule can be oxidized, leading to metabolites with reduced corticosteroid activity.
  • Conjugation: In the liver, fluticasone furoate is metabolized via conjugation reactions such as glucuronidation and sulfation, facilitating elimination from the body .
  • Electrophilic Substitution: The presence of fluorine atoms allows for electrophilic aromatic substitution, where these atoms may be replaced by other functional groups under specific conditions .

Fluticasone furoate exhibits significant biological activity through its interaction with glucocorticoid receptors. It acts as an agonist, leading to:

  • Inhibition of Inflammatory Mediators: It inhibits nuclear factor kappa B and reduces lung eosinophilia in experimental models.
  • Anti-inflammatory Effects: This compound is effective in treating asthma and allergic rhinitis by blocking the release of inflammatory substances .
  • Protein Binding: Fluticasone furoate is highly protein-bound (>99%), predominantly to albumin and alpha-1 acid glycoprotein, affecting its pharmacokinetics .

The synthesis of fluticasone furoate involves several steps:

  • Preparation of Intermediate Compounds: A solution of an intermediate compound in butanone is treated with N,N-Dimethylaminopyridine (DMAP) and tripropylamine.
  • Reaction with Furoyl Chloride: This mixture is reacted with furoyl chloride to form another intermediate.
  • De-fluoridization: The resulting compound undergoes treatment with N-methylpiperazine to remove fluorine.
  • Fluoromethylation: Finally, the de-fluoridated compound is reacted with a fluoromethylating reagent to yield fluticasone furoate .

Fluticasone furoate is primarily used in:

  • Asthma Management: It serves as an inhaled corticosteroid for controlling asthma symptoms.
  • Allergic Rhinitis Treatment: Fluticasone furoate nasal spray effectively alleviates symptoms associated with hay fever and other allergic conditions.
  • Chronic Rhinosinusitis: It is also indicated for managing chronic rhinosinusitis with or without nasal polyps .

Fluticasone furoate has been studied for its interactions with various compounds:

  • Mometasone Furoate: Co-administration may increase the risk or severity of adverse effects.
  • Monomethyl Fumarate: Similar interactions have been noted, suggesting caution when combining these medications .
  • Metabolic Interactions: The metabolism of fluticasone furoate is primarily mediated by cytochrome P450 3A4, which can lead to interactions with other drugs metabolized by this pathway .

Fluticasone furoate shares similarities with several other corticosteroids but exhibits unique characteristics:

Compound NameMolecular FormulaUnique Features
Fluticasone PropionateC22H27F3O5SC_{22}H_{27}F_{3}O_{5}SShorter half-life; used topically
Mometasone FuroateC27H30F2O6C_{27}H_{30}F_{2}O_{6}Less potent; different side chain structure
BudesonideC25H34O6C_{25}H_{34}O_{6}Different chemical structure; used in nebulizers

Fluticasone furoate stands out due to its longer half-life (15.1 hours for intranasal use) compared to fluticasone propionate (7.8 hours) and its unique trifluorinated structure that enhances its anti-inflammatory potency .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

538.16369430 g/mol

Monoisotopic Mass

538.16369430 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Melting Point

250-252

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JS86977WNV

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (42.86%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (42.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (71.43%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (14.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (57.14%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Fluticasone furoate is indicated for once-daily maintenance (i.e. prophylactic) treatment of asthma in patients ≥5 years old. Fluticasone furoate is available in two combination medications - one in combination with [vilanterol] and one in combination with both vilanterol and [umeclidinium]- which are both indicated for the management of chronic obstructive pulmonary disease (COPD) and for the treatment of asthma in patients ≥18 years old for the vilanterol-umeclidinium-fluticasone product and ≥5 years old for the vilanterol-fluticasone product. Fluticasone furoate is available over the counter as a nasal spray for the symptomatic treatment of hay fever and other upper respiratory allergies in patients ≥2 years old.
FDA Label
Adults, adolescents (12 years and over) and children (6-11 years). Avamys is indicated for the treatment of the symptoms of allergic rhinitis.
Adults, adolescents (12 years and over) and children (6 - 11 years). Alisade is indicated for the treatment of the symptoms of allergic rhinitis.

Pharmacology

Systemically, in vitro experiments show fluticasone furoate activates glucocorticoid receptors, inhibits nuclear factor kappa b, and inhibits lung eosinophilia in rats[FDA Label][F4364,A177130].

ATC Code

R03AL08
R03AK10
R01AD12
R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AD - Corticosteroids
R01AD12 - Fluticasone furoate
R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BA - Glucocorticoids
R03BA09 - Fluticasone furoate

Mechanism of Action

Fluticasone furoate has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor that is approximately 29.9 times that of dexamethasone and 1.7 times that of fluticasone propionate. The clinical relevance of these findings is unknown. The precise mechanism through which fluticasone furoate affects asthma symptoms is not known. Inflammation is an important component in the pathogenesis of asthma. Corticosteroids have been shown to have a wide range of actions on multiple cell types (e.g., mast cells, eosinophils, neutrophils, macrophages, lymphocytes) and mediators (e.g., histamine, eicosanoids, leukotrienes, cytokines) involved in inflammation. Specific effects of fluticasone furoate demonstrated in in vitro and in vivo models included activation of the glucocorticoid response element, inhibition of pro-inflammatory transcription factors such as NFkB, and inhibition of antigen-induced lung eosinophilia in sensitized rats. These anti-inflammatory actions of corticosteroids may contribute to their efficacy.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

397864-44-7
779352-12-4

Absorption Distribution and Excretion

Fluticasone furoate plasma levels may not predict therapeutic effect. Peak plasma concentrations are reached within 0.5 to 1 hour. Absolute bioavailability of fluticasone furoate when administrated by inhalation was 13.9%, primarily due to absorption of the inhaled portion of the dose delivered to the lung. Oral bioavailability from the swallowed portion of the dose is low (approximately 1.3%) due to extensive first-pass metabolism. Systemic exposure (AUC) in subjects with asthma was 26% lower than observed in healthy subjects. Following repeat dosing of inhaled fluticasone furoate, steady state was achieved within 6 days with up to 2.6-fold accumulation. Intranasal exposure of fluticasone furoate also results in patients swallowing a larger portion of the dose.
Following intravenous dosing with radiolabeled fluticasone furoate, mass balance showed 90% of radiolabel in the feces and 2% in the urine. Following oral dosing, radiolabel recovered in feces was 101% of the total dose, and that in urine was approximately 1% of the total dose.
Following intravenous administration to healthy subjects, the mean volume of distribution at steady state was 661 L. A study of 24 healthy Caucasian males showed a volume of distribution at steady state of 704L following intravenous administration.
Following intravenous administration to healthy subjects, fluticasone furoate was cleared from systemic circulation principally by hepatic metabolism via CYP3A4 with a total plasma clearance of 65.4 L/hr. A study of 24 healthy Caucasian males also showed a clearance of 71.8L/h following intravenous administration.

Metabolism Metabolites

Fluticasone furoate is cleared from systemic circulation principally by hepatic metabolism via CYP3A4 to metabolites with significantly reduced corticosteroid activity. There was no in vivo evidence for cleavage of the furoate moiety resulting in the formation of fluticasone. Fluticasone furoate is also hydrolyzed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite.

Wikipedia

Fluticasone_furoate
2-Amino-1,2-dihydronaphthalene

Biological Half Life

Following repeat-dose inhaled administration, the plasma elimination phase half-life averaged 24 hours. A study of 24 healthy Caucasian males showed a half-life of 13.6 hours following intravenous administration and 17.3-23.9 hours following inhalation.

Use Classification

Human drugs -> Nasal preparations, Corticosteroids -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Nasal preparations -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Albertson TE, Richards JR, Zeki AA. The combination of fluticasone furoate and vilanterol trifenatate in the management of asthma: clinical trial evidence and experience. Ther Adv Respir Dis. 2016 Feb;10(1):43-56. doi: 10.1177/1753465815619136. Epub 2015 Dec 14. Review. PubMed PMID: 26668137.
2: Syed YY. Fluticasone furoate/vilanterol: a review of its use in patients with asthma. Drugs. 2015 Mar;75(4):407-18. doi: 10.1007/s40265-015-0354-5. Review. PubMed PMID: 25648266.
3: Fluticasone furoate with vilanterol. Aust Prescr. 2015 Feb;38(1):29-31. Epub 2014 Dec 1. Review. PubMed PMID: 26648608; PubMed Central PMCID: PMC4654045.
4: Matera MG, Capuano A, Cazzola M. Fluticasone furoate and vilanterol inhalation powder for the treatment of chronic obstructive pulmonary disease. Expert Rev Respir Med. 2015 Feb;9(1):5-12. doi: 10.1586/17476348.2015.986468. Epub 2014 Dec 6. Review. PubMed PMID: 25482512.
5: McKeage K. Fluticasone furoate/vilanterol: a review of its use in chronic obstructive pulmonary disease. Drugs. 2014 Sep;74(13):1509-22. doi: 10.1007/s40265-014-0269-6. Review. PubMed PMID: 25074268.
6: Caramori G, Chung KF, Adcock IM. Profile of fluticasone furoate/vilanterol dry powder inhaler combination therapy as a potential treatment for COPD. Int J Chron Obstruct Pulmon Dis. 2014 Feb 24;9:249-56. doi: 10.2147/COPD.S32604. eCollection 2014. Review. PubMed PMID: 24596460; PubMed Central PMCID: PMC3940640.
7: Bollmeier SG, Prosser TR. Combination of fluticasone furoate and vilanterol for the treatment of chronic obstructive pulmonary disease. Ann Pharmacother. 2014 Feb;48(2):250-7. doi: 10.1177/1060028013512615. Epub 2013 Nov 19. Review. PubMed PMID: 24259654.
8: Kumar R, Kumar D, Parakh A. Fluticasone furoate: a new intranasal corticosteroid. J Postgrad Med. 2012 Jan-Mar;58(1):79-83. doi: 10.4103/0022-3859.93260. Review. PubMed PMID: 22387656.
9: Villa E, Magnoni MS, Micheli D, Canonica GW. A review of the use of fluticasone furoate since its launch. Expert Opin Pharmacother. 2011 Sep;12(13):2107-17. doi: 10.1517/14656566.2011.600688. Epub 2011 Jul 29. Review. PubMed PMID: 21797803.
10: Rodrigo GJ, Neffen H. Efficacy of fluticasone furoate nasal spray vs. placebo for the treatment of ocular and nasal symptoms of allergic rhinitis: a systematic review. Clin Exp Allergy. 2011 Feb;41(2):160-70. doi: 10.1111/j.1365-2222.2010.03654.x. Epub 2010 Dec 1. Review. PubMed PMID: 21121980.
11: McCormack PL, Scott LJ. Fluticasone furoate: intranasal use in allergic rhinitis. Drugs. 2007;67(13):1905-15. Review. PubMed PMID: 17722960.
12: Scadding GK, Keith PK. Fluticasone furoate nasal spray consistently and significantly improves both the nasal and ocular symptoms of seasonal allergic rhinitis: a review of the clinical data. Expert Opin Pharmacother. 2008 Oct;9(15):2707-15. doi: 10.1517/14656566.9.15.2707 . Review. PubMed PMID: 18803457.
13: Goyal N, Hochhaus G. Fluticasone furoate nasal spray in allergic rhinitis. Drugs Today (Barc). 2008 Apr;44(4):251-60. Review. PubMed PMID: 18536783.
14: Berger WE, Godfrey JW, Slater AL. Intranasal corticosteroids: the development of a drug delivery device for fluticasone furoate as a potential step toward improved compliance. Expert Opin Drug Deliv. 2007 Nov;4(6):689-701. Review. PubMed PMID: 17970670.

Explore Compound Types